

# understanding the chemical structure of BC1485

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the FIEL1 Inhibitor BC-1485

For Researchers, Scientists, and Drug Development Professionals

### Introduction to BC-1485

**BC-1485** is a small molecule inhibitor of the E3 ubiquitin ligase, Fibrosis-inducing E3 ligase 1 (FIEL1).[1] It has been identified as a promising therapeutic candidate for ameliorating fibrotic lung injury.[1] The primary mechanism of action of **BC-1485** is the protection of the SUMO-E3 ligase PIAS4 (Protein Inhibitor of Activated STAT 4) from ubiquitin-mediated degradation.[1]

## **Chemical Structure and Properties**

**BC-1485** is chemically known as N-(1-(Dimethylamino)-1-oxopropan-2-yl)-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonamido)benzamide. Its chemical properties are summarized in the table below.

| Property          | Value        |
|-------------------|--------------|
| CAS Number        | 2035085-19-7 |
| Molecular Formula | C21H24N6O5S  |
| Molecular Weight  | 488.52 g/mol |



Data sourced from chemical supplier databases.

The development of **BC-1485** was based on a backbone structure, BC-1480 (4-(2-Oxo-2,3-dihydro-1H-benzoimidazole-5-sulfonylamino)-benzoic acid), which was identified through in silico screening for ligands that could fit into a cavity within the HECT domain of FIEL1.[1] **BC-1485** was synthesized by reacting alaninamide with BC-1480 and demonstrated over 100-fold greater activity in disrupting the FIEL1-PIAS4 interaction compared to its precursor.[1]

## The FIEL1-PIAS4 Signaling Pathway

FIEL1 is a recently identified protein isoform that potently stimulates the TGF- $\beta$  signaling pathway, a key driver of fibrosis.[1] It achieves this by targeting PIAS4 for ubiquitination and subsequent proteasomal degradation.[1] PIAS4 is a negative regulator of the TGF- $\beta$  pathway. [1] The interaction and subsequent degradation of PIAS4 by FIEL1 is a tightly regulated process involving a "double locking" mechanism that requires the phosphorylation of both proteins by PKC $\zeta$  and GSK3 $\beta$ , respectively.[1] **BC-1485** intervenes in this pathway by inhibiting FIEL1, thereby preventing PIAS4 degradation and dampening the pro-fibrotic TGF- $\beta$  signaling.





Click to download full resolution via product page

Caption: The FIEL1-PIAS4 signaling pathway and the inhibitory action of **BC-1485**.

## In Vitro and In Vivo Efficacy of BC-1485

The efficacy of BC-1485 has been demonstrated in both cellular and animal models of fibrosis.

## **In Vitro Data**

**BC-1485** has been shown to effectively disrupt the FIEL1-PIAS4 interaction, prevent PIAS4 ubiquitination, and increase PIAS4 protein levels in a dose-dependent manner in cell culture.[1] This leads to a reduction in the expression of the pro-fibrotic marker  $\alpha$ -smooth muscle actin ( $\alpha$ -SMA) in human lung fibroblasts (MRC5 cells).[1]

| Experiment                       | Cell Line | Outcome                                                  | Result                                                  |
|----------------------------------|-----------|----------------------------------------------------------|---------------------------------------------------------|
| FIEL1-PIAS4<br>Interaction Assay | 293Т      | Disruption of FIEL1-<br>PIAS4 interaction                | >100-fold more active<br>than backbone (BC-<br>1480)[1] |
| In Vitro Ubiquitination<br>Assay | -         | Inhibition of FIEL1-<br>mediated PIAS4<br>ubiquitination | Potent activity observed[1]                             |
| PIAS4 Protein Levels             | -         | Increase in PIAS4 protein levels                         | Dose-dependent increase[1]                              |
| PIAS4 Protein Half-life          | -         | Stabilization of PIAS4                                   | Extended half-life[1]                                   |
| α-SMA Expression                 | MRC5      | Reduction in α-SMA expression                            | Observed decrease[1]                                    |

## **In Vivo Data**

In a murine model of bleomycin-induced pulmonary fibrosis, administration of **BC-1485** resulted in a significant amelioration of fibrotic lung injury.[1] This was evidenced by a reduction in collagen deposition in the lungs.[1]



| Animal Model                                | Treatment | Outcome                           | Result                              |
|---------------------------------------------|-----------|-----------------------------------|-------------------------------------|
| Bleomycin-induced pulmonary fibrosis (mice) | BC-1485   | Reduction in lung collagen levels | Significant decrease in fibrosis[1] |

# **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the activity of **BC-1485**.

## **In Vitro Ubiquitination Assay**

This assay is performed to determine if a substrate protein is ubiquitinated by an E3 ligase.

#### Materials:

- Purified E1 activating enzyme
- Purified E2 conjugating enzyme
- Purified FIEL1 (E3 ligase)
- Purified PIAS4 (substrate)
- Ubiquitin
- ATP
- Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl<sub>2</sub>, 2 mM DTT)
- SDS-PAGE gels and Western blotting reagents
- Antibodies against PIAS4 and ubiquitin

#### Procedure:

• Combine E1, E2, FIEL1, PIAS4, ubiquitin, and ATP in ubiquitination buffer.



- As a negative control, prepare a reaction mixture lacking one of the key components (e.g., E1, E3, or ATP).
- To test the inhibitory effect of BC-1485, add the compound at various concentrations to the reaction mixtures.
- Incubate the reactions at 37°C for 1-2 hours.
- Stop the reactions by adding SDS-PAGE loading buffer and boiling for 5-10 minutes.
- Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
- Perform a Western blot using primary antibodies against PIAS4 to detect the ubiquitinated, higher molecular weight forms of the protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

# Protein Half-life Determination (Cycloheximide Chase Assay)

This assay is used to determine the stability of a protein within a cell.

#### Materials:

- Cultured cells (e.g., MRC5)
- Cycloheximide (CHX) solution (protein synthesis inhibitor)
- BC-1485
- Cell lysis buffer
- SDS-PAGE gels and Western blotting reagents
- Antibody against PIAS4
- Loading control antibody (e.g., anti-actin or anti-tubulin)

#### Procedure:



- Plate cells and allow them to adhere and grow to a suitable confluency.
- Treat the cells with **BC-1485** or a vehicle control for a predetermined amount of time.
- Add cycloheximide to the cell culture medium to inhibit new protein synthesis.
- Harvest cells at various time points after the addition of cycloheximide (e.g., 0, 2, 4, 6, 8 hours).
- Lyse the cells and determine the protein concentration of the lysates.
- Resolve equal amounts of protein from each time point by SDS-PAGE and perform a
  Western blot.
- Probe the membrane with an antibody against PIAS4 and a loading control antibody.
- Quantify the band intensities for PIAS4 at each time point, normalize to the loading control, and plot the protein levels over time to determine the half-life.

## **Bleomycin-Induced Pulmonary Fibrosis Mouse Model**

This is a widely used in vivo model to study pulmonary fibrosis and evaluate potential therapeutics.

#### Materials:

- C57BL/6 mice
- Bleomycin sulfate
- · Sterile saline
- BC-1485 formulation for administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
- Anesthesia
- Equipment for intratracheal instillation



Materials for tissue harvesting and analysis (e.g., histology, collagen quantification assays)

#### Procedure:

- Anesthetize the mice.
- Administer a single intratracheal dose of bleomycin to induce lung injury and fibrosis. Control
  animals receive sterile saline.
- Begin treatment with **BC-1485** or vehicle control at a specified time point after bleomycin administration (e.g., daily starting from day 7 post-bleomycin).
- Monitor the mice for signs of distress and record body weights.
- At the end of the study period (e.g., day 21 or 28), euthanize the mice.
- Harvest the lungs for analysis.
- Assess the extent of fibrosis through histological staining (e.g., Masson's trichrome or Picrosirius red) and quantify collagen content using a hydroxyproline assay or by quantifying the stained area.

## **Experimental Workflow Visualization**

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of **BC-1485**.





Click to download full resolution via product page



Caption: A generalized workflow for in vivo testing of **BC-1485** in a bleomycin-induced fibrosis model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Ubiquitin E3 ligase FIEL1 regulates fibrotic lung injury through SUMO-E3 ligase PIAS4 -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [understanding the chemical structure of BC-1485]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605971#understanding-the-chemical-structure-of-bc-1485]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com